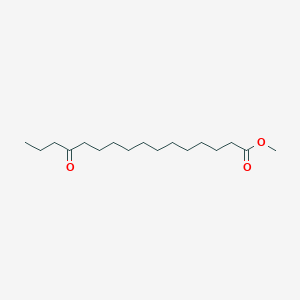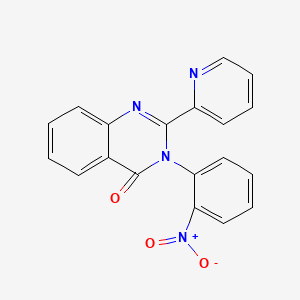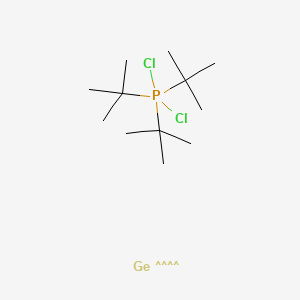
CID 71443351
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 71443351 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Méthodes De Préparation
The preparation of this compound involves several synthetic routes. One common method includes the reaction of specific aniline derivatives with thionyl chloride and N, N-dimethylformamide under controlled heating conditions . Another method involves the use of isoamyl nitrite under acidic conditions to obtain the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Applications De Recherche Scientifique
The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
This compound can be compared with other similar chemical entities to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For example, compounds with similar aniline derivatives or those that undergo similar chemical reactions can be considered for comparison . The unique properties of this compound, such as its specific reactivity and applications, set it apart from other similar compounds.
Propriétés
Numéro CAS |
58802-38-3 |
|---|---|
Formule moléculaire |
C12H27Cl2GeP |
Poids moléculaire |
345.8 g/mol |
InChI |
InChI=1S/C12H27Cl2P.Ge/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9;/h1-9H3; |
Clé InChI |
GCCDWCKYOYATSB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl.[Ge] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


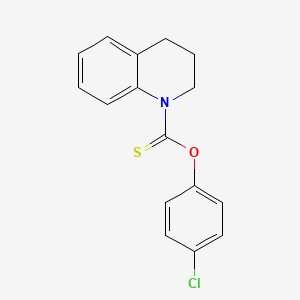
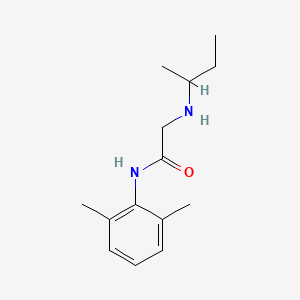



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)


![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)

